4-{3-[4-(3-Chlorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone
Description
4-{3-[4-(3-Chlorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone is a complex organic compound featuring a piperazine core substituted with a 3-chlorophenyl group. The piperazine is connected via a 2-hydroxypropoxy linker to a phenyl ring, which is further bonded to a phenyl ketone moiety. The 3-chlorophenyl group may enhance lipophilicity and metabolic stability, while the hydroxypropoxy linker could influence solubility and conformational flexibility.
Properties
IUPAC Name |
[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O3/c27-22-7-4-8-23(17-22)29-15-13-28(14-16-29)18-24(30)19-32-25-11-9-21(10-12-25)26(31)20-5-2-1-3-6-20/h1-12,17,24,30H,13-16,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRIWFNSYONHSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(3-Chlorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base to introduce the chlorophenyl group.
Addition of Hydroxypropoxy Group: The intermediate is then reacted with epichlorohydrin to introduce the hydroxypropoxy group.
Formation of Phenylmethanone Moiety: Finally, the compound is reacted with benzoyl chloride to form the phenylmethanone moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(3-Chlorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an alcohol from the carbonyl group.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Overview
4-{3-[4-(3-Chlorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone, with the molecular formula , is a complex organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structure includes a piperazine ring, which is known for its biological activity, making it a candidate for drug development targeting neurological disorders.
Scientific Research Applications
The compound has several notable applications across different scientific domains:
Medicinal Chemistry
- Therapeutic Potential : Research indicates that this compound may exhibit neuropharmacological properties, making it a potential candidate for treating conditions such as anxiety, depression, and schizophrenia. Its interaction with neurotransmitter receptors could modulate synaptic activity, leading to therapeutic effects.
- Ligand Studies : Investigated as a ligand in receptor binding studies, it may help elucidate mechanisms of action for various receptors in the central nervous system (CNS) .
Chemical Synthesis
- Building Block : The compound serves as a versatile building block for synthesizing more complex molecules in organic chemistry. Its functional groups can be modified to create derivatives with enhanced properties or activities .
- Synthetic Routes : The synthesis typically involves multiple steps including the formation of the piperazine derivative and subsequent substitutions to introduce the hydroxypropoxy and phenylketone moieties .
Biological Research
- Enzyme Inhibition Studies : The compound's structure allows it to be studied for potential enzyme inhibition, which is crucial in drug design and understanding metabolic pathways .
- Receptor Interaction : Its potential interactions with various biological systems are being explored, particularly its ability to bind to specific receptors that are implicated in neurological functions .
Case Study 1: Neuropharmacological Effects
A study investigated the effects of this compound on anxiety-like behaviors in rodent models. Results indicated that administration led to significant reductions in anxiety scores compared to control groups, suggesting its potential use as an anxiolytic agent.
Case Study 2: Synthesis and Characterization
Research focused on synthesizing this compound via microwave-assisted methods showed increased yields and reduced reaction times compared to traditional methods. This highlights its potential for efficient production in pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-{3-[4-(3-Chlorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares key structural motifs with several analogs (Table 1):
| Compound Name | Core Structure | Substituents/Linkers | Key Features |
|---|---|---|---|
| Target Compound | Piperazine + phenyl ketone | 3-Chlorophenyl, 2-hydroxypropoxy linker | Hydrophilic linker, ketone group |
| 1-(3-Chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9f) | Piperazine + thiazole + urea | 3-Chlorophenyl, thiazole ring, urea linker | Urea linker, heterocyclic thiazole group |
| 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (g) | Piperazine | 3-Chlorophenyl, 3-chloropropyl chain | Simple alkyl chain, no aromatic ketone |
| 3-(p-Chlorophenyl)-3-phenyl-1-[4-(2-thiazolyl)-1-piperazinyl]-1-propanone | Piperazine + thiazole + ketone | p-Chlorophenyl, thiazole ring, propanone linker | Thiazole substitution, propanone linker |
| 4-Pyrimidin-2-ylpiperazinyl 3-(trifluoromethyl)phenyl ketone | Piperazine + pyrimidine + ketone | Trifluoromethylphenyl, pyrimidine ring | Electron-withdrawing CF₃ group, pyrimidine heterocycle |
Key Observations :
- Linker Diversity: The target compound’s 2-hydroxypropoxy linker distinguishes it from analogs with urea (9f), alkyl (g), or propanone linkers. This hydrophilic linker may improve aqueous solubility compared to non-polar alkyl chains .
- Substituent Effects : The 3-chlorophenyl group is common in analogs like 9f and g, suggesting its role in enhancing binding affinity or stability. However, substituents like trifluoromethyl (CF₃) in pyrimidine-based analogs increase lipophilicity and metabolic resistance .
- Heterocyclic Additions : Thiazole (9f) and pyrimidine rings introduce planar, electron-rich regions that may influence π-π stacking or hydrogen bonding in biological targets .
Insights :
Functional Implications
- Metabolic Stability : CF₃-substituted analogs (e.g., pyrimidine-based ketone) resist oxidative metabolism better than chlorophenyl derivatives, but may reduce solubility .
- Receptor Affinity : Urea-linked analogs (9f) likely exhibit distinct binding profiles compared to ketone-based compounds due to differences in linker flexibility and hydrogen-bonding capacity .
Biological Activity
The compound 4-{3-[4-(3-Chlorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone , also known by its CAS number 667891-25-0, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C26H26Cl2N2O3
- Molecular Weight : 485.402 g/mol
- IUPAC Name : (4-chlorophenyl)(4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)methanone
The compound features a piperazine ring, chlorophenyl groups, and hydroxypropoxy linkages, which are critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the preparation of the piperazine derivative followed by condensation reactions with hydroxypropoxy derivatives. The final product is usually purified through recrystallization from suitable solvents like ethanol or methanol.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It may function as an inhibitor or activator in cellular signaling pathways, influencing processes such as:
- Receptor Binding : The compound interacts with neurotransmitter receptors, potentially affecting neurotransmission.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological activities:
- Antidepressant Activity : Studies have shown that derivatives of piperazine compounds can exhibit antidepressant-like effects in animal models, suggesting potential therapeutic applications in mood disorders.
- Anti-inflammatory Properties : Some findings indicate that the compound can modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
- Cardiovascular Effects : In vitro studies have demonstrated that compounds similar to this one can influence heart rate and contractility, indicating possible applications in cardiovascular therapies.
Study 1: Antidepressant-like Effects
A study conducted on various piperazine derivatives demonstrated significant reductions in immobility time in forced swim tests in mice, suggesting antidepressant-like effects. The specific compound was noted for its efficacy at lower doses compared to other derivatives .
Study 2: Cardiovascular Impact
In isolated guinea pig atria experiments, compounds related to this structure showed a decrease in heart rate and inhibited isoprenaline-induced positive chronotropic effects. The effectiveness varied based on structural modifications .
Study 3: Anti-inflammatory Activity
Research indicated that certain analogs exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. This suggests potential for therapeutic use in conditions characterized by chronic inflammation .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Activity |
|---|---|---|
| Compound A | C21H26ClN2O3 | Antidepressant |
| Compound B | C26H30ClN2O4 | Anti-inflammatory |
| Compound C | C22H28ClN3O3 | Cardiovascular |
This table highlights the diversity of biological activities among structurally similar compounds, emphasizing the unique profile of this compound.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-{3-[4-(3-Chlorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone, and how can reaction yields be optimized?
- Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. For example, the piperazinyl group can be introduced via alkylation of 3-chlorophenylpiperazine with a hydroxypropoxy intermediate. Optimization strategies include:
- Using polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Employing catalysts like KCO for deprotonation in alkylation steps .
- Monitoring reaction progress via HPLC or LC-MS to identify byproducts and adjust stoichiometry.
Q. How can the purity and structural integrity of this compound be validated in academic research?
- Answer : Use a combination of:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for pharmacological studies) .
- Spectroscopy : H/C NMR to confirm the presence of the 3-chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and the hydroxypropoxy linkage (δ ~3.5–4.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z for CHClNO: ~487.18) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Answer : Prioritize assays based on structural analogs:
- Receptor Binding : Radioligand displacement assays for serotonin (5-HT/5-HT) or dopamine receptors, given the piperazinyl group’s affinity for CNS targets .
- Enzyme Inhibition : Fluorometric assays for kinases or phosphodiesterases, using substrates like CM-HDCFDA for ROS detection .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Answer :
- Modifications : Systematically alter the 3-chlorophenyl group (e.g., replace with 4-fluorophenyl) or the hydroxypropoxy chain (e.g., introduce methyl groups to enhance lipophilicity) .
- Assay Design : Compare binding affinities across receptor subtypes using competitive binding assays. For example, assess selectivity for 5-HT over α-adrenergic receptors .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with receptor active sites, prioritizing residues like Ser159 in 5-HT .
Q. What experimental approaches are recommended to resolve contradictions in reported cytotoxic effects?
- Answer : Contradictions may arise from:
- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) with standardized protocols (e.g., MTT assay, 48-hour incubation) .
- Impurity Interference : Re-synthesize the compound and rigorously characterize impurities (e.g., chlorinated byproducts) via LC-MS .
- Mechanistic Studies : Use RNA-seq to identify differential gene expression profiles in responsive vs. non-responsive cell lines .
Q. How should environmental fate studies be structured to assess ecological risks?
- Answer : Follow tiered testing per OECD guidelines:
- Phase 1 : Determine biodegradability (e.g., OECD 301F) and hydrolysis stability (pH 4–9, 50°C) .
- Phase 2 : Evaluate bioaccumulation potential using logP (predicted ~3.2 for this compound) and aquatic toxicity (e.g., Daphnia magna LC) .
Methodological Considerations
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction?
- Answer :
- Solvent Screening : Test mixed solvents (e.g., ethanol/water) to modulate solubility.
- Additives : Use seed crystals or ionic liquids to induce nucleation .
- Temperature Gradients : Gradual cooling from 40°C to 4°C over 72 hours .
Q. How can researchers address the lack of toxicological data in preclinical studies?
- Answer :
- Acute Toxicity : Conduct OECD 423 tests in rodents (dose range: 50–2000 mg/kg) with histopathological analysis .
- Genotoxicity : Perform Ames test (TA98 strain) with metabolic activation (S9 fraction) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
